molecular formula C11H16ClN B1617989 N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 64037-95-2

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B1617989
CAS No.: 64037-95-2
M. Wt: 197.7 g/mol
InChI Key: DXTXXJLZWGNMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and is commonly used in various scientific research applications. This compound is known for its unique structure, which includes a methyl group attached to the nitrogen atom of the tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.

    N-Methylation: The tetrahydronaphthalene is then subjected to N-methylation using methyl iodide (CH3I) or methyl bromide (CH3Br) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Formation of Hydrochloride Salt: The resulting N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Large-scale hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene.

    Automated N-Methylation: Automated systems for N-methylation using methyl iodide or methyl bromide.

    Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthylamine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Naphthylamine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Hydroxylated or cyanated derivatives.

Scientific Research Applications

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its interaction with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Sertraline hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with a similar tetrahydronaphthalene structure.

    N-methyl-1-naphthalenemethylamine hydrochloride: Another derivative of naphthalene with a methyl group attached to the nitrogen atom.

Uniqueness

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which influences its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTXXJLZWGNMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982047
Record name N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-95-2
Record name N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 3
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 4
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 5
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 6
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.